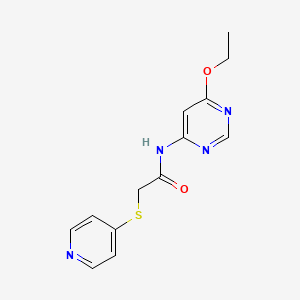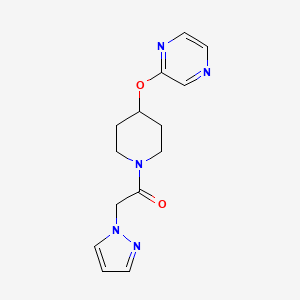
(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide, also known as DNTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTC is a cyanide derivative of thiazole, which has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide is not fully understood. However, it has been reported to exhibit its biological activities by interacting with various cellular targets, including enzymes, receptors, and DNA. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, this compound has been reported to exhibit antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the level of reactive oxygen species (ROS) and lipid peroxidation in cells, which makes it a potential candidate for the treatment of oxidative stress-related disorders. Moreover, this compound has been reported to exhibit anti-inflammatory activity by reducing the level of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide has several advantages for lab experiments, including its high stability, low toxicity, and ease of synthesis. However, this compound has some limitations for lab experiments, including its limited solubility in water and its potential to form complexes with metal ions, which may interfere with the results of experiments.
Direcciones Futuras
There are several future directions for the research on (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide. One of the potential future directions is the development of new drugs based on the structure of this compound for the treatment of various diseases, including cancer, microbial infections, and oxidative stress-related disorders. Moreover, the potential application of this compound as a fluorescent sensor for the detection of metal ions can be further explored. Furthermore, the mechanism of action of this compound can be further elucidated by investigating its interactions with various cellular targets.
Métodos De Síntesis
The synthesis of (Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide involves the reaction of 2-nitrobenzaldehyde with thiosemicarbazide to form (Z)-4-(2-nitrophenyl)thiazole-2-carbohydrazide. Further, the reaction of (Z)-4-(2-nitrophenyl)thiazole-2-carbohydrazide with 2,4-dimethylbenzaldehyde and potassium cyanide leads to the formation of this compound. The synthesis of this compound has been optimized by various researchers to obtain high yields and purity.
Aplicaciones Científicas De Investigación
(Z)-4-(2,4-dimethylphenyl)-N'-(2-nitrophenyl)thiazole-2-carbohydrazonoyl cyanide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant antimicrobial, antitumor, antiviral, and anti-inflammatory activities. This compound has also been investigated for its potential application as a fluorescent sensor for the detection of metal ions. Moreover, this compound has been reported to exhibit significant antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related disorders.
Propiedades
IUPAC Name |
(2Z)-4-(2,4-dimethylphenyl)-N-(2-nitroanilino)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-7-8-14(13(2)9-12)17-11-27-19(21-17)16(10-20)23-22-15-5-3-4-6-18(15)24(25)26/h3-9,11,22H,1-2H3/b23-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKLQXGTALJVNT-KQWNVCNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[[1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2396071.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2396074.png)
![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)

![N-(2,4-difluorophenyl)-2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2396082.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(2-thienyl)methanone](/img/structure/B2396084.png)





![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)